molecular formula C19H21N3O7S B4742947 METHYL 3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE

METHYL 3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE

Cat. No.: B4742947
M. Wt: 435.5 g/mol
InChI Key: NDGOFPBWPXOGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a nitrobenzoate moiety, a tert-butylamino group, and a sulfonyl aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to an aniline derivative.

    Amidation: The formation of an amide bond between the sulfonyl aniline and the nitrobenzoate.

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

METHYL 3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which METHYL 3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(3-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}PROPANOYL)AMINO]BENZOATE
  • 3-({[(BUTYLAMINO)CARBONYL]AMINO}SULFONYL)-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID

Uniqueness

METHYL 3-({4-[(TERT-BUTYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

methyl 3-[[4-(tert-butylsulfamoyl)phenyl]carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-19(2,3)21-30(27,28)16-7-5-14(6-8-16)20-17(23)12-9-13(18(24)29-4)11-15(10-12)22(25)26/h5-11,21H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGOFPBWPXOGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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